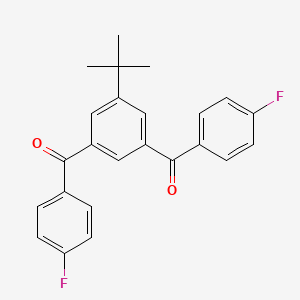
1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene is an organic compound that serves as a building block in various chemical syntheses. It is characterized by the presence of two 4-fluorobenzoyl groups attached to a central benzene ring, which also bears a tert-butyl group. This compound is known for its applications in polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with 1,3-dibromo-5-tert-butylbenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene is utilized in various scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as poly(aryl ether ketone)s, which are known for their thermal stability and mechanical strength.
Materials Science: The compound is employed in the development of advanced materials with specific properties, such as conductivity and resistance to degradation.
Biological Studies: Research has shown its potential in studying the interactions with biological molecules, particularly in the context of drug delivery systems and cancer research.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene involves its ability to interact with various molecular targets. In biological systems, it can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. The compound’s structure allows it to bind to DNA through hydrogen bonding interactions, inhibiting DNA synthesis and promoting cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4-fluorobenzoyl)benzene
- 1,3-Bis(4-chlorobenzoyl)benzene
- 1,3-Bis(4-methylbenzoyl)benzene
Uniqueness
1,3-Bis(4-fluorobenzoyl)-5-tert-butylbenzene stands out due to the presence of the tert-butyl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
153366-67-7 |
|---|---|
Fórmula molecular |
C24H20F2O2 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
[3-tert-butyl-5-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C24H20F2O2/c1-24(2,3)19-13-17(22(27)15-4-8-20(25)9-5-15)12-18(14-19)23(28)16-6-10-21(26)11-7-16/h4-14H,1-3H3 |
Clave InChI |
CYMLHIFSAQIMTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



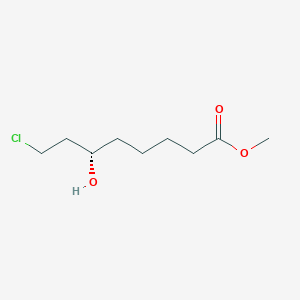
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)
![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)

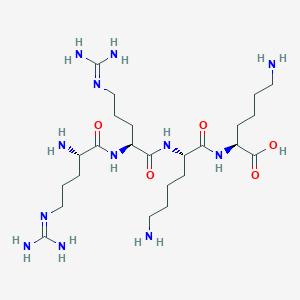
![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
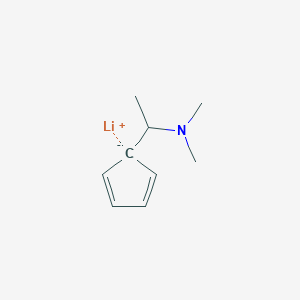
![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
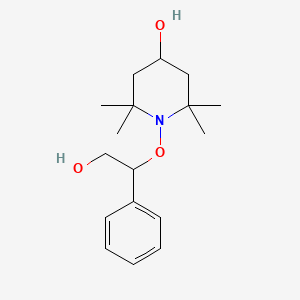

![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
